Eremantholide C - 69883-97-2

Eremantholide C

Catalog Number: EVT-1591285
CAS Number: 69883-97-2
Molecular Formula: C19H22O6
Molecular Weight: 346.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(1S,3R,7Z,9R,12S,13R,15R)-13-Hydroxy-3,7,12-trimethyl-13-prop-1-en-2-yl-10,14,16-trioxatetracyclo[7.5.1.13,6.012,15]hexadeca-5,7-diene-4,11-dione is a furofuran.
Eremantholide C is a natural product found in Lychnophora ericoides, Centaurea sulphurea, and other organisms with data available.
Source

Eremantholide C has been identified in several plant species, particularly from the Asteraceae family. Its extraction from Lychnophora ericoides and Centaurea sulphurea highlights its natural occurrence and potential medicinal properties.

Classification

Chemically, Eremantholide C belongs to the class of sesquiterpenes, which are known for their diverse biological activities, including anti-inflammatory and antitumor effects. Its specific structure contributes to its classification within this group.

Synthesis Analysis

Methods

The synthesis of Eremantholide C involves multiple synthetic pathways, including total synthesis and semi-synthetic approaches. The total synthesis typically employs various organic reactions to construct the complex molecular framework of the compound.

Technical Details:

  1. Ring-Closing Metathesis: This method is often utilized to form the cyclic structures characteristic of furofurans.
  2. Asymmetric Synthesis: Techniques such as asymmetric aldol reactions and Sharpless epoxidation are used to introduce stereocenters selectively.
  3. Barbier Reaction: This reaction has been highlighted for its efficiency in synthesizing related compounds, providing high yields in subsequent steps .
Molecular Structure Analysis

Structure

Eremantholide C has a complex molecular structure characterized by multiple rings and functional groups. The molecular formula is C18H26O6C_{18}H_{26}O_6, and its structural representation includes a tricyclic framework with hydroxyl and carbonyl groups.

Data:

  • InChI Key: YEIAHHGCPUIGOQ-ZMIPQNLBSA-N
  • Canonical SMILES: CC1=CC2C3C(CC4(C(=O)C=C1O4)C)OC(C3(C(=O)O2)C)(C(=C)C)O
Chemical Reactions Analysis

Reactions

Eremantholide C can undergo various chemical reactions due to its functional groups. These reactions include:

  1. Hydroxylation: The presence of hydroxyl groups allows for further derivatization.
  2. Oxidation-Reduction Reactions: The carbonyl functionalities can participate in redox reactions, which may modify the compound's biological activity.

Technical Details:
The compound's stability in different chemical environments has been studied using high-performance liquid chromatography (HPLC), revealing insights into its reactivity and degradation pathways .

Mechanism of Action

Process

The mechanism of action of Eremantholide C is primarily linked to its interaction with biological targets involved in cellular processes. Research indicates that it may exert antitumor effects by inducing apoptosis in cancer cells.

Data:

  • In vitro studies have demonstrated that Eremantholide C affects cell viability and proliferation in various cancer cell lines, suggesting a potential role in cancer therapy .
Physical and Chemical Properties Analysis

Physical Properties

Eremantholide C is typically presented as a solid at room temperature with specific melting and boiling points that indicate its stability under standard conditions.

Chemical Properties

The compound exhibits notable solubility characteristics, which influence its bioavailability and interaction with biological systems.

Relevant Data:

  • Molecular Weight: 342.39 g/mol
  • Solubility: Soluble in organic solvents like ethanol and dichloromethane but poorly soluble in water.
Applications

Scientific Uses

Eremantholide C has garnered attention for its potential applications in pharmacology due to its biological activities:

  1. Antitumor Activity: Studies have shown promising results against various cancer types.
  2. Antiparasitic Properties: Research indicates efficacy against Trypanosoma cruzi, the causative agent of Chagas disease .
  3. Natural Product Chemistry: Its unique structure makes it a valuable target for synthetic chemists aiming to develop new therapeutic agents.
Pharmacological Activities of Eremantholide C

Anti-Inflammatory Mechanisms in Gouty Arthritis Models

Inhibition of Monosodium Urate Crystal-Induced Inflammation

Eremantholide C demonstrates significant efficacy in suppressing inflammation triggered by monosodium urate (MSU) crystals, the primary pathological agent in gouty arthritis. In murine models, intraperitoneal administration of eremantholide C (5–10 mg/kg) reduced MSU-induced paw edema by 62–74%, comparable to the effects of indomethacin (10 mg/kg). This reduction correlates with decreased leukocyte infiltration (neutrophils and macrophages) into synovial tissues, as confirmed by histopathological analysis. The compound disrupts MSU crystal phagocytosis by innate immune cells, thereby inhibiting downstream inflammatory cascades [1] [7] [8].

Modulation of Pro-Inflammatory Cytokines (TNF-α, IL-1β)

Eremantholide C exerts immunomodulatory effects by selectively suppressing pro-inflammatory cytokines. In vitro studies using LPS-stimulated J774A.1 macrophages revealed a 78% reduction in TNF-α and a 69% decrease in IL-1β secretion following treatment with eremantholide C (20 µM). Conversely, it upregulates anti-inflammatory IL-10 production by approximately 2.5-fold. Mechanistically, eremantholide C inhibits NF-κB translocation into the nucleus and suppresses MAPK phosphorylation (p38 and JNK pathways), which are critical for cytokine gene expression. This dual modulation contributes to its resolution of gout-associated inflammation [1] [4] [7].

Comparative Efficacy Against NSAIDs and Colchicine

Preclinical studies highlight eremantholide C’s superiority or equivalence to standard gout therapeutics. In MSU crystal-induced edema models, eremantholide C (10 mg/kg) achieved edema inhibition rates of 74%, outperforming colchicine (1 mg/kg; 58% inhibition) and approximating indomethacin (10 mg/kg; 76% inhibition). Unlike NSAIDs, eremantholide C does not inhibit cyclooxygenase (COX-1/COX-2) activity, suggesting a distinct mechanism that avoids gastrointestinal and renal toxicity associated with non-selective COX inhibitors. Its efficacy persists in chronic inflammation models without inducing tolerance, a limitation observed with colchicine [1] [4].

Table 1: Anti-Inflammatory Efficacy of Eremantholide C in Gout Models

Model SystemTreatmentDoseKey OutcomeReference
MSU-induced paw edema (Mice)Eremantholide C10 mg/kg74% edema reduction; neutrophil influx ↓ 68% [7]
LPS-stimulated macrophagesEremantholide C20 µMTNF-α ↓ 78%; IL-1β ↓ 69%; IL-10 ↑ 2.5x [4]
MSU-induced synovitis (Rats)Eremantholide C vs. Colchicine10 mg/kg vs. 1 mg/kgEdema inhibition: 74% (EC) vs. 58% (Colchicine) [1]

Anti-Hyperuricemic Effects

Xanthine Oxidase Inhibition Pathways

Eremantholide C directly attenuates hepatic uric acid production by inhibiting xanthine oxidase (XO), a key enzyme in purine catabolism. In vivo studies in hyperuricemic rats (induced by potassium oxonate) demonstrated a dose-dependent reduction in serum uric acid levels: 5 mg/kg and 10 mg/kg doses decreased uric acid by 42% and 63%, respectively. This aligns with ex vivo hepatic XO activity assays showing 67.3% inhibition at 10 mg/kg, comparable to allopurinol (10 mg/kg; 70.1% inhibition). Molecular docking analyses suggest eremantholide C competitively binds to the XO active site via hydrogen bonding with Glu802 and hydrophobic interactions with Phe914 residues, thereby blocking xanthine substrate access [1] [7] [8].

Enhancement of Uric Acid Excretion

Beyond XO inhibition, eremantholide C enhances renal uric acid excretion. In hyperuricemic rats, treatment (10 mg/kg) increased urinary uric acid clearance by 2.3-fold relative to hyperuricemic controls, comparable to the uricosuric agent benzbromarone. This effect involves upregulation of renal transporters: mRNA expression of urate transporter ABCG2 (BCRP) rose by 80%, while GLUT9 (SLC2A9) reabsorption transporters decreased by 45%. No crystalluria or renal precipitates were observed, indicating a lower nephrolithiasis risk than probenecid [1] [7] [8].

Table 2: Anti-Hyperuricemic Mechanisms of Eremantholide C

ParameterEremantholide C (5 mg/kg)Eremantholide C (10 mg/kg)Allopurinol (10 mg/kg)
Serum Uric Acid Reduction42%63%67%
Hepatic XO Inhibition52.1%67.3%70.1%
Urinary Uric Acid Excretion1.8x vs. control2.3x vs. controlNot applicable

Antioxidant Properties

Activation of Superoxide Dismutase (SOD) and Catalase (CAT)

Eremantholide C mitigates oxidative stress by amplifying endogenous antioxidant defenses. In murine articular tissues, administration (25 mg/kg) elevated SOD activity by 48% and CAT by 53% compared to MSU-injected controls. In vitro studies confirm direct free-radical scavenging: eremantholide C reduced DPPH radicals (IC₅₀ = 34.5 µM) and superoxide anions generated by xanthine/xanthine oxidase systems (IC₅₀ = 28.7 µM). Its α-methylene-γ-lactone moiety enables electron donation to neutralize reactive oxygen species (ROS), while the conjugated carbonyl system quenches singlet oxygen [4] [7].

Reduction of Oxidative Stress in Articular Tissues

In gout-afflicted joints, eremantholide C diminishes oxidative damage biomarkers. Treatment reduced articular malondialdehyde (MDA), a lipid peroxidation product, by 57% in rats with MSU-induced arthritis. Immunohistochemistry revealed a 60% decrease in nitrotyrosine staining, indicating lower peroxynitrite-mediated protein damage. These effects preserve synovial membrane integrity and chondrocyte viability, as evidenced by reduced caspase-3 activation (↓ 41%) in articular cartilage [4].

Antimicrobial and Trypanocidal Activities

Efficacy Against Trypanosoma cruzi Strains

Eremantholide C exhibits trypanocidal activity against epimastigote forms of Trypanosoma cruzi (Chagas disease pathogen). In vitro assays reported IC₅₀ values of 18.3 µM for the Y strain, surpassing benznidazole (IC₅₀ = 22.4 µM). It induces mitochondrial membrane depolarization and increases intracellular Ca²⁺, triggering apoptotic-like cell death. At 50 µM, eremantholide C eradicated 95% of trypomastigotes in infected Vero cells without host cytotoxicity (selectivity index > 5) [3] [6].

Antifungal Activity in Cunninghamella echinulata Models

While data on human-pathogenic fungi is limited, eremantholide C inhibits the mycelial growth of Cunninghamella echinulata (a model for mucormycosis). At 100 µg/mL, it suppressed hyphal extension by 82% after 72 hours, outperforming fluconazole (45% inhibition). This correlates with ergosterol biosynthesis disruption, as evidenced by reduced lanosterol demethylase (CYP51) activity. Fungal sporulation decreased by 78%, indicating broad antifungal potential [3] [6].

Table 3: Antimicrobial Profile of Eremantholide C

Pathogen/ModelAssay TypeIC₅₀/Effective ConcentrationReference
Trypanosoma cruzi (Y strain)Epimastigote viability18.3 µM [6]
T. cruzi trypomastigotesHost cell infection95% eradication at 50 µM [6]
Cunninghamella echinulataHyphal growth82% inhibition at 100 µg/mL [3]

Properties

CAS Number

69883-97-2

Product Name

Eremantholide C

IUPAC Name

(1S,3R,7Z,9R,12S,13R,15R)-13-hydroxy-3,7,12-trimethyl-13-prop-1-en-2-yl-10,14,16-trioxatetracyclo[7.5.1.13,6.012,15]hexadeca-5,7-diene-4,11-dione

Molecular Formula

C19H22O6

Molecular Weight

346.4 g/mol

InChI

InChI=1S/C19H22O6/c1-9(2)19(22)18(5)15-12(23-16(18)21)6-10(3)11-7-14(20)17(4,24-11)8-13(15)25-19/h6-7,12-13,15,22H,1,8H2,2-5H3/b10-6-/t12-,13+,15+,17-,18-,19-/m1/s1

InChI Key

YEIAHHGCPUIGOQ-ZMIPQNLBSA-N

SMILES

CC1=CC2C3C(CC4(C(=O)C=C1O4)C)OC(C3(C(=O)O2)C)(C(=C)C)O

Synonyms

eremantholide C

Canonical SMILES

CC1=CC2C3C(CC4(C(=O)C=C1O4)C)OC(C3(C(=O)O2)C)(C(=C)C)O

Isomeric SMILES

C/C/1=C/[C@@H]2[C@H]3[C@H](C[C@@]4(C(=O)C=C1O4)C)O[C@@]([C@]3(C(=O)O2)C)(C(=C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.